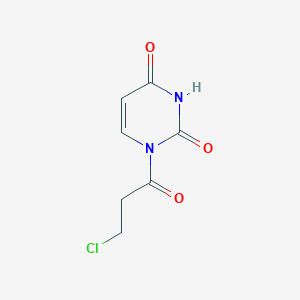![molecular formula C19H16O2 B14313712 4-[(4-Phenoxyphenyl)methyl]phenol CAS No. 109027-71-6](/img/structure/B14313712.png)
4-[(4-Phenoxyphenyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Phenoxyphenyl)methyl]phenol: p-(4-Phenoxybenzyl)phenol , is a chemical compound with the following properties:
- Chemical formula:
C14H13O2
- Molecular weight: 227.26 g/mol
Métodos De Preparación
Synthetic Routes: The synthesis of 4-[(4-Phenoxyphenyl)methyl]phenol involves a reduction route via Schiff bases. Here are the key steps:
Schiff Base Formation: The compound is formed by reacting 4-methoxybenzaldehyde with aniline to create a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent, such as sodium borohydride (NaBH₄), to yield the final compound.
Industrial Production: Industrial production methods may vary, but the synthetic route described above provides a fundamental approach.
Análisis De Reacciones Químicas
Reactivity: 4-[(4-Phenoxyphenyl)methyl]phenol can undergo various chemical reactions:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: As mentioned earlier, the reduction step is crucial in its synthesis.
Substitution: The phenolic hydroxyl group can participate in substitution reactions.
Reduction: Sodium borohydride (NaBH₄) is commonly used for the reduction step.
Substitution: Various reagents, such as halogens or alkylating agents, can be employed.
Major Products: The major product of the reduction reaction is this compound itself.
Aplicaciones Científicas De Investigación
4-[(4-Phenoxyphenyl)methyl]phenol finds applications in:
Chemistry: As a starting material for the synthesis of other compounds, including dithiocarbamates and dyes.
Biology: Its potential biological activities are an area of research interest.
Industry: It may serve as a precursor for specialty chemicals.
Mecanismo De Acción
The exact mechanism by which 4-[(4-Phenoxyphenyl)methyl]phenol exerts its effects remains to be fully elucidated. Further research is needed to understand its molecular targets and pathways.
Comparación Con Compuestos Similares
Similar compounds include:
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
These compounds share structural features but differ in substituents and properties. The uniqueness of 4-[(4-Phenoxyphenyl)methyl]phenol lies in its specific combination of functional groups.
Propiedades
Número CAS |
109027-71-6 |
|---|---|
Fórmula molecular |
C19H16O2 |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
4-[(4-phenoxyphenyl)methyl]phenol |
InChI |
InChI=1S/C19H16O2/c20-17-10-6-15(7-11-17)14-16-8-12-19(13-9-16)21-18-4-2-1-3-5-18/h1-13,20H,14H2 |
Clave InChI |
ISFXTGOWPQRBFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid](/img/structure/B14313667.png)

![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)

![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene](/img/structure/B14313695.png)

![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)


![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)
